Dalapon-sodium

Vue d'ensemble

Description

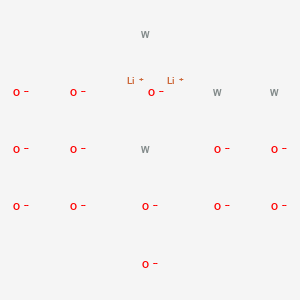

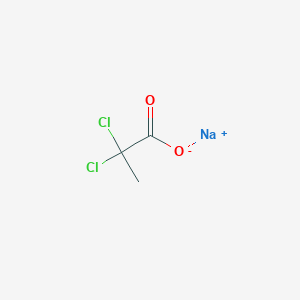

Sodium 2,2-dichloropropionate, also known as Sodium 2,2-dichloropropionate, is a useful research compound. Its molecular formula is C3H4Cl2NaO2 and its molecular weight is 165.96 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium 2,2-dichloropropionate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 2,2-dichloropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,2-dichloropropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Herbicide pour les terres cultivées

Dalapon-sodium est un herbicide couramment utilisé pour contrôler les graminées annuelles et vivaces dans les terres cultivées . Il peut être distribué par voie aérienne ou terrestre pour une application foliaire .

Utilisation dans la culture de la canne à sucre

La canne à sucre est l'une des cultures courantes qui ont bénéficié de l'application de this compound . Il aide à contrôler les mauvaises herbes, favorisant ainsi la croissance de la canne à sucre.

3. Utilisation dans la culture du maïs et de la pomme de terre this compound a été utilisé dans la culture du maïs et des pommes de terre . Il aide à contrôler la croissance des mauvaises herbes dans ces champs.

4. Utilisation dans les agrumes, les arbres fruitiers et les arbres à noix this compound a également été utilisé dans la culture des agrumes, des arbres fruitiers et des arbres à noix . Il aide à contrôler la croissance des mauvaises herbes autour de ces arbres.

Contrôle de graminées spécifiques

Dans l'ouest des États-Unis, this compound est largement utilisé pour contrôler diverses graminées telles que les graminées de Bermudes, de Johnson, de Crabe et de Pâturin .

Applications non agricoles

this compound a également été utilisé dans des applications non agricoles telles que les pelouses, les fossés de drainage, le long des voies ferrées et dans les zones industrielles et les emprises

Mécanisme D'action

Target of Action

Dalapon-sodium, also known as Sodium 2,2-dichloropropionate, is a selective herbicide primarily used to control annual and perennial grasses . Its primary targets are these grasses, including bluegrass, crabgrass, quackgrass, Bermudagrass, Johnsssongrass, cattails, rushes, barnyardgrass, and couch .

Mode of Action

This compound acts as an inhibitor of some enzymes that process pyruvate . It inhibits fat synthesis, stops cell division, reduces wax production by leaves, and affects carbohydrate, lipid, and nitrogen metabolism . It is absorbed through both leaves and roots and is translocated within the plant via the phloem with the photosynthate and xylem with water .

Biochemical Pathways

The compound affects multiple biochemical pathways. It inhibits fat synthesis, which can disrupt the energy storage of the plant. It also stops cell division, which can halt the growth and reproduction of the plant. Furthermore, it reduces wax production by leaves, which can affect the plant’s water retention and protection. Lastly, it affects carbohydrate, lipid, and nitrogen metabolism, which can disrupt the plant’s energy production and nutrient cycling .

Pharmacokinetics

This compound is highly soluble in water and relatively volatile . It is readily absorbed into and widely distributed throughout the body . It is also moderately persistent in soil systems and can be persistent in some water systems .

Result of Action

The result of this compound’s action is the effective control of targeted grasses. By inhibiting key biochemical pathways and disrupting the plant’s normal functions, it leads to the death of the plant. At high rates, it acts as a total herbicide, but at lower rates, it can selectively control certain grasses .

Action Environment

The action of this compound is influenced by environmental factors. It leaches readily in soil, but under conditions favorable for microbial growth, microbial degradation will probably proceed at a faster rate than leaching . It is also moderately persistent in soil systems and can be persistent in some water systems . Its effectiveness can be influenced by soil type, temperature, and moisture levels. It is also important to note that it has a moderate toxicity to most aquatic organisms and honeybees but is less harmful to birds and earthworms .

Analyse Biochimique

Biochemical Properties

Dalapon-sodium interacts with enzymes that process pyruvate . This interaction inhibits the enzymes, affecting the biochemical reactions they are involved in

Cellular Effects

This compound has been found to have effects on various types of cells. The oral Reference Dose (RfD) is based on the assumption that thresholds exist for certain toxic effects such as cellular necrosis . It is expressed in units of mg/kg-day . Chronic exposure to this compound has the potential to cause increased kidney-to-body weight .

Molecular Mechanism

It is known to inhibit certain enzymes that process pyruvate

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that the concentrations of some of the brominated HAAs in chlorine-quenched disinfected water stored in the dark at −20 °C for seven days decreased between 26 and 46% . Therefore, water samples should be analyzed within 24 hours of their collection .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Tests indicate that Dalapon does not produce adverse effects on fertility or reproduction, except at extremely high doses . Teratogenic effects were not noted in rats treated with up to 2000 mg/kg/day .

Metabolic Pathways

It is known to inhibit enzymes that process pyruvate , which suggests it may have an impact on the metabolic pathway involving pyruvate

Transport and Distribution

This compound is highly soluble in water and volatile , suggesting it can be easily transported and distributed within cells and tissues

Subcellular Localization

Propriétés

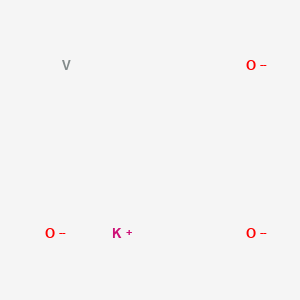

Numéro CAS |

127-20-8 |

|---|---|

Formule moléculaire |

C3H4Cl2NaO2 |

Poids moléculaire |

165.96 g/mol |

Nom IUPAC |

sodium;2,2-dichloropropanoate |

InChI |

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7); |

Clé InChI |

MCCBUOJFZJOBJH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

SMILES isomérique |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

SMILES canonique |

CC(C(=O)O)(Cl)Cl.[Na] |

melting_point |

166.5 °C |

Key on ui other cas no. |

127-20-8 |

Pictogrammes |

Irritant |

Numéros CAS associés |

75-99-0 (Parent) |

Synonymes |

dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Sodium 2,2-dichloropropionate?

A1: Sodium 2,2-dichloropropionate acts as a herbicide by disrupting plant growth processes. Specifically, it inhibits the biosynthesis of branched-chain aliphatic amino acids, crucial for protein synthesis and overall plant development. [] This disruption ultimately leads to the death of susceptible plant species.

Q2: How does the application of Dalapon-sodium impact soil microorganisms?

A2: Research indicates that repeated applications of this compound, even at concentrations exceeding recommended field rates, can stimulate the growth of soil microorganisms like bacteria, molds, and actinomycetes. [] Interestingly, some bacterial strains isolated from the soil demonstrated the ability to degrade Sodium 2,2-dichloropropionate, utilizing it as a carbon source. []

Q3: Can Sodium 2,2-dichloropropionate be used to control specific grass species in pastures?

A3: Yes, studies have shown that this compound effectively controls weed grasses like Agrostis stolonifera, Poa trivialis, and Holcus lanatus in pastures while exhibiting selectivity towards desirable species like Lolium perenne. [] This selective herbicidal activity makes it a potential tool for pasture management.

Q4: What is the molecular formula and weight of Sodium 2,2-dichloropropionate?

A4: The molecular formula of Sodium 2,2-dichloropropionate is C3H3Cl2NaO2, and its molecular weight is 169.98 g/mol. []

Q5: Can Sodium 2,2-dichloropropionate be incorporated into controlled-release systems for agricultural applications?

A5: Research indicates that Sodium 2,2-dichloropropionate can be successfully incorporated into acrylamide/crotonic acid hydrogels. [] These hydrogels, synthesized through gamma radiation, act as carriers for the controlled release of the herbicide, potentially enhancing its effectiveness and reducing environmental impact.

Q6: What are the potential toxicological effects of Sodium 2,2-dichloropropionate in mammals?

A6: Studies on dairy cows administered Sodium 2,2-dichloropropionate orally revealed detectable residues in milk, organs, and tissues. [] While some clinicochemical parameters showed minor alterations, their significance remains inconclusive. Further research is needed to fully assess the long-term safety profile of the compound.

Q7: What analytical methods are employed for the determination of Sodium 2,2-dichloropropionate purity and impurities?

A7: Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy offers a precise and accurate method for determining the purity of technical-grade Sodium 2,2-dichloropropionate and identifying impurities. [] This method surpasses traditional chromatographic techniques like GC and HPLC in accuracy and speed.

Q8: How is Sodium 2,2-dichloropropionate degraded in the environment?

A8: While specific degradation pathways weren't detailed in the provided research, studies highlight the photocatalytic degradation potential of Sodium 2,2-dichloropropionate using copper oxide-modified titanium dioxide (CuO/TiO2) particles. [] This method could be a promising avenue for remediating environments contaminated with the herbicide.

Q9: What are some alternative herbicides used for similar purposes as Sodium 2,2-dichloropropionate?

A9: The provided research mentions several alternative herbicides, including:

- Paraquat: Offers comparable control of certain grass species, but its effectiveness can vary. [, ]

- Amitrole-T: Exhibits variable efficacy compared to this compound depending on the target species. []

- Disodium methanearsonate (DSMA): Provides comparable seasonal control of specific grasses but might require more frequent applications. []

- Tetrapion: Demonstrates equal or superior control of certain weed species, particularly when used in combination with Sodium 2,2-dichloropropionate. []

- Glyphosate: Highly effective in controlling a broader spectrum of weeds and promoting the establishment of desirable plant species. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.